molecular formula C8H12N2O2 B2758152 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1006490-35-2

3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B2758152
CAS No.: 1006490-35-2
M. Wt: 168.196
InChI Key: CMOMJMNYQSUZIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is known that pyrazole-bearing compounds, which this molecule belongs to, have diverse pharmacological effects

Biochemical Pathways

Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities , suggesting that they may interact with biochemical pathways related to these diseases. More research is needed to confirm this and identify other affected pathways.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the known activities of similar pyrazole-bearing compounds , it is possible that this compound may have antileishmanial and antimalarial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride as an intermediate . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable tool in scientific research.

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOMJMNYQSUZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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